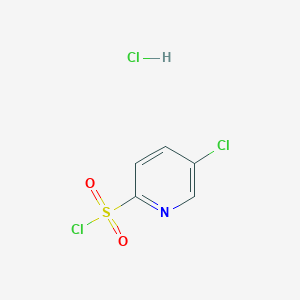
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine
Vue d'ensemble
Description
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group attached to a piperidinyl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 2,6-dimethylpyrimidin-4-ol with piperidin-3-amine under specific conditions, such as the use of coupling agents and catalysts to facilitate the formation of the amine bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl or piperidinyl rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ halogenating agents or nucleophiles under specific conditions.
Major Products Formed:
Applications De Recherche Scientifique
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biological assays or as a tool in studying biological processes.
Industry: The compound could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used in a pharmaceutical context, the compound might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the application and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine can be compared to other similar compounds, such as:
1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol: This compound has a similar pyrimidinyl group but differs in the ring structure.
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine: A structural isomer with the amine group in a different position.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and potential applications. The presence of the piperidinyl amine group, in particular, may offer distinct advantages in certain chemical and biological contexts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-6-11(14-9(2)13-8)15-5-3-4-10(12)7-15/h6,10H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUDOOOELZRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)








![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)


![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
